Home > Products > Screening Compounds P43101 > Protein hydrolyzates, wheat gluten
Protein hydrolyzates, wheat gluten - 100684-25-1

Protein hydrolyzates, wheat gluten

Catalog Number: EVT-1509003
CAS Number: 100684-25-1
Molecular Formula: C8H5N3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein Hydrolyzates, Wheat Gluten are derived from the proteins found in wheat, primarily from the gluten fraction, which constitutes about 85% of wheat protein. Wheat gluten is a complex mixture of proteins, mainly gliadins and glutenins, which are responsible for the unique viscoelastic properties of dough. The hydrolysis process involves breaking down these proteins into smaller peptides and amino acids, enhancing their solubility and functional properties. These hydrolyzates are commonly used in food products and cosmetic formulations due to their beneficial properties.

Source

Wheat gluten is sourced from Triticum vulgare (common wheat). The extraction process involves wet-processing of wheat flour to separate starch from gluten. Hydrolyzed wheat proteins can be obtained through various methods, including enzymatic hydrolysis using proteases or chemical hydrolysis with acids or alkalis .

Classification

Wheat gluten can be classified into several categories based on its processing and molecular weight:

  • Vital Wheat Gluten: Contains approximately 75% protein and is used as a protein supplement in various food products.
  • Hydrolyzed Wheat Gluten: Obtained through partial hydrolysis, resulting in lower molecular weight peptides that are more soluble in water .
  • Wheat Protein Isolate: A more concentrated form of gluten with around 90% protein content, produced through further processing of vital wheat gluten .
Synthesis Analysis

Methods

The synthesis of protein hydrolyzates from wheat gluten can be achieved through several methods:

  1. Enzymatic Hydrolysis: This method uses specific enzymes such as papain to cleave peptide bonds in gluten proteins, resulting in smaller peptides with enhanced solubility and functional properties. Enzymatic hydrolysis typically produces a narrower distribution of molecular weights.
  2. Chemical Hydrolysis: This involves using acids or alkalis to break down gluten proteins. For example, acid hydrolysis can yield a broad range of molecular weights but may also lead to undesirable flavors due to the formation of bitter peptides .

Technical Details

The hydrolysis process can be controlled by adjusting parameters such as temperature, pH, and reaction time. For instance, a study indicated that gluten was hydrolyzed by incubating with pepsin at 37 °C for 120 minutes under acidic conditions . The resulting product, known as pepgluten, contains various protein fractions including gliadins and glutenins.

Molecular Structure Analysis

The molecular structure of wheat gluten is characterized by its complex arrangement of proteins. Gliadins are monomeric proteins that contribute to the extensibility of dough, while glutenins are polymeric proteins that provide elasticity.

Structure Data

  • Molecular Weight Range: Hydrolyzed wheat proteins typically exhibit a molecular weight range from 500 Da to over 30,000 Da depending on the extent of hydrolysis .
  • Amino Acid Composition: Wheat gluten is rich in glutamine and proline, which contribute to its unique properties. The specific sequences and structures vary significantly among different types of gliadins and glutenins .
Chemical Reactions Analysis

Wheat gluten undergoes several chemical reactions during hydrolysis:

  1. Peptide Bond Cleavage: Enzymatic or chemical treatments break peptide bonds within the protein structure.
  2. Formation of Peptides: The cleavage results in smaller peptides that can exhibit different solubility and functional characteristics compared to intact proteins.
  3. Potential Bitter Taste Formation: Certain hydrolysis conditions may lead to the production of bitter peptides, which can affect the flavor profile of food products .
Mechanism of Action

The mechanism by which hydrolyzed wheat proteins function in various applications involves their interaction with other components:

  • Emulsification: Hydrolyzed wheat proteins can stabilize emulsions due to their amphiphilic nature.
  • Foaming Properties: They enhance foaming stability in food products.
  • Nutritional Benefits: The smaller peptides may be more readily absorbed in the gastrointestinal tract compared to larger protein molecules .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hydrolyzed wheat proteins are typically light-colored powders or solutions.
  • Solubility: These proteins exhibit high solubility in water due to their reduced molecular weight.

Chemical Properties

Applications

Hydrolyzed wheat proteins find extensive use across various industries:

  1. Food Industry: Used as functional ingredients in baking, nutritional supplements, and meat alternatives for their binding and emulsifying properties.
  2. Cosmetics: Incorporated into hair and skin products as conditioning agents due to their moisturizing effects and ability to improve texture .
  3. Pharmaceuticals: Explored for potential therapeutic applications due to their bioactive peptide content that may offer health benefits.

Properties

CAS Number

100684-25-1

Product Name

Protein hydrolyzates, wheat gluten

Molecular Formula

C8H5N3S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.